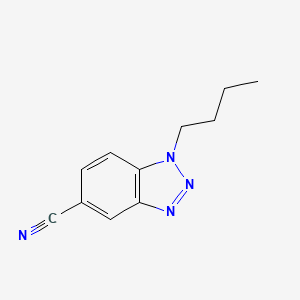

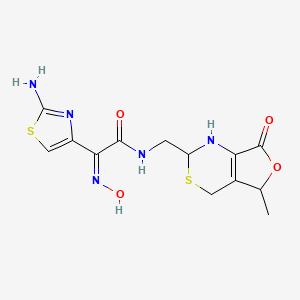

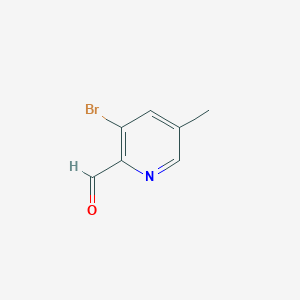

![molecular formula C6H5BrN4 B1528219 6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1250444-41-7](/img/structure/B1528219.png)

6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine

Descripción general

Descripción

6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound with the CAS Number: 1250444-41-7 . It has a molecular weight of 213.04 . This compound is typically stored in a dry environment at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of triazole-pyrimidine-based compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process can involve the use of various reagents and catalysts, and the specific methods can vary depending on the desired end product .Molecular Structure Analysis

The molecular structure of 6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is represented by the linear formula C6H5BrN4 . More detailed information about its structure can be obtained through techniques such as IR spectroscopy and NMR spectroscopy .Physical And Chemical Properties Analysis

6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a solid compound . It has a molecular weight of 213.04 . More detailed physical and chemical properties can be determined through various analytical techniques.Aplicaciones Científicas De Investigación

-

Neuroprotection and Anti-neuroinflammatory Agents

- Field: Pharmaceutical Research

- Application: Triazole-Pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory properties .

- Method: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

-

Therapeutic Applications

- Field: Molecular Biosciences

- Application: Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

- Method: Due to the structural characteristics, both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .

- Results: They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

-

Treatment of Alzheimer’s Disease and Insomnia

-

Anticancer Activity

- Field: Pharmaceutical Sciences

- Application: Pyrimidine derivatives have been studied for their anticancer activity .

- Method: Synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, dervatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .

- Results: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .

-

Treatment of Parasites and Cancer

-

Treatment of Dyslipidemia, Coronary Heart Disease, and Diabetes

-

Neuroprotection

- Field: Pharmaceutical Research

- Application: Triazole-Pyrimidine hybrids have been studied for their neuroprotective properties .

- Method: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective properties .

-

Antimicrobial, Antiviral, and Antitubercular Agents

-

Therapeutic Importance

- Field: Pharmaceutical Sciences

- Application: The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .

Safety And Hazards

Propiedades

IUPAC Name |

6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c1-4-9-6-8-2-5(7)3-11(6)10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFLPKDEGSSKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

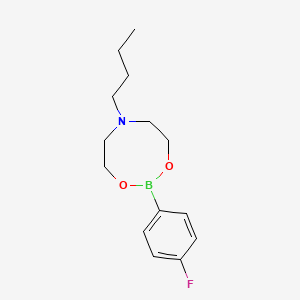

![Benzyl[3-(difluoromethoxy)propyl]amine](/img/structure/B1528140.png)

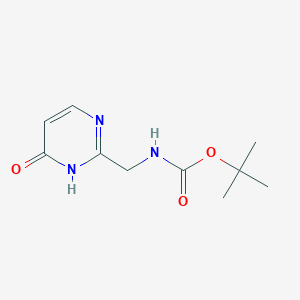

![2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine](/img/structure/B1528142.png)

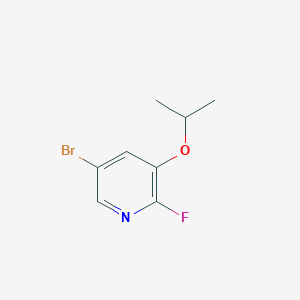

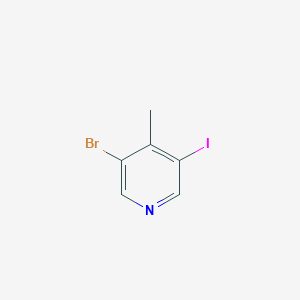

![8-Bromo-6-methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine](/img/structure/B1528148.png)

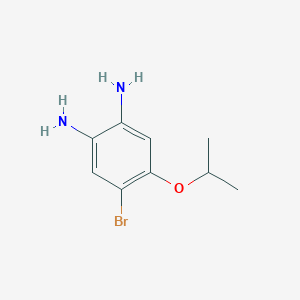

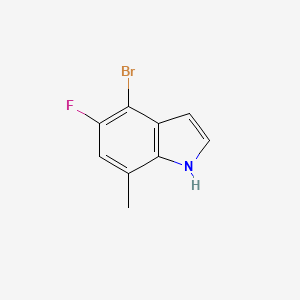

![7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1528149.png)